molecular formula C17H25N3 B3910254 N-(4-methylbenzyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]butan-2-amine

N-(4-methylbenzyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]butan-2-amine

Cat. No. B3910254
M. Wt: 271.4 g/mol
InChI Key: TYGWKSRAUREGBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylbenzyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]butan-2-amine, also known as MIBB, is a chemical compound that belongs to the class of imidazole-containing compounds. This compound has been of great interest to researchers due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]butan-2-amine is not fully understood. However, it is known to act as a positive allosteric modulator of imidazole-containing receptors in the brain, including the α2-adrenergic receptor and the histamine H3 receptor. This results in the enhancement of the receptor function, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]butan-2-amine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(4-methylbenzyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]butan-2-amine enhances the binding of agonists to imidazole-containing receptors and increases the activity of downstream signaling pathways. In vivo studies have shown that N-(4-methylbenzyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]butan-2-amine can modulate various physiological processes, including blood pressure, heart rate, body temperature, and sleep-wake cycles.

Advantages and Limitations for Lab Experiments

N-(4-methylbenzyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]butan-2-amine has several advantages and limitations for lab experiments. The advantages include its high potency, selectivity, and low toxicity. The limitations include its poor solubility in water and its instability under certain conditions. These limitations can be overcome by using appropriate solvents and storage conditions.

Future Directions

There are several future directions for the research on N-(4-methylbenzyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]butan-2-amine. Some of the potential areas of research include the development of new analogs with improved pharmacological properties, the identification of new targets for N-(4-methylbenzyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]butan-2-amine, and the exploration of its potential therapeutic applications in various diseases. Furthermore, the use of N-(4-methylbenzyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]butan-2-amine as a tool compound to study the function of imidazole-containing receptors in the brain can lead to the development of new drugs for the treatment of various neurological disorders.
Conclusion:
In conclusion, N-(4-methylbenzyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]butan-2-amine is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(4-methylbenzyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]butan-2-amine can lead to the development of new drugs with improved efficacy and safety profiles for the treatment of various diseases.

Scientific Research Applications

N-(4-methylbenzyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]butan-2-amine has shown potential applications in various fields of scientific research. In medicinal chemistry, N-(4-methylbenzyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]butan-2-amine has been studied as a potential drug candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and neurological disorders. In pharmacology, N-(4-methylbenzyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]butan-2-amine has been used as a tool compound to study the function of imidazole-containing receptors in the brain. In drug discovery, N-(4-methylbenzyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]butan-2-amine has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

N-[(1-methylimidazol-2-yl)methyl]-N-[(4-methylphenyl)methyl]butan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3/c1-5-15(3)20(13-17-18-10-11-19(17)4)12-16-8-6-14(2)7-9-16/h6-11,15H,5,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGWKSRAUREGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(CC1=CC=C(C=C1)C)CC2=NC=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylbenzyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]butan-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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